molecular formula C15H14ClNO3 B14021076 (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone

(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B14021076
M. Wt: 291.73 g/mol
InChI Key: DQVRXRYOHWIIKG-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone is an organic compound with a complex structure that includes both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone typically involves multi-step reactions. One common method includes the use of aluminum chloride (AlCl3) in benzene at temperatures between 55-60°C, followed by nitration with nitric acid (HNO3) in acetic acid (AcOH) at 0-20°C, and finally reduction with iron (Fe) in acetic acid and water, using ethyl acetate as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of methoxy groups.

    (2-Amino-5-chlorophenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of methoxy groups.

Uniqueness

(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C15H14ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8H,17H2,1-2H3

InChI Key

DQVRXRYOHWIIKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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